2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers.
Preparation Methods
The synthesis of 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Industrial production methods often involve scale-up reactions and late-stage functionalization to enhance synthetic utility .
Chemical Reactions Analysis
2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizers like NaOCl or MnO2.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and phenethyl positions.
Cyclization: Cyclization reactions involving enaminonitriles and benzohydrazides under microwave conditions.
Common reagents used in these reactions include oxidizers, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits various biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: The compound has applications in the development of light-emitting materials for phosphorescent OLED devices.
Pharmacology: It is studied for its potential as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits PHD-1, JAK1, and JAK2 . These interactions result in the modulation of various biological processes, including inflammation, cell proliferation, and immune response.
Comparison with Similar Compounds
2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine core and exhibit diverse biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives are known for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound is used in the synthesis of various pharmacologically active molecules.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15N5 |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-(2-phenylethyl)-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H15N5/c1-2-5-14(6-3-1)8-9-17-21-18-20-12-10-16(23(18)22-17)15-7-4-11-19-13-15/h1-7,10-13H,8-9H2 |
InChI Key |
TULXKMFQGRISTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4 |
Origin of Product |
United States |
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